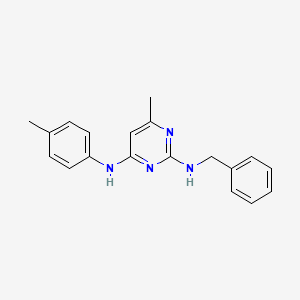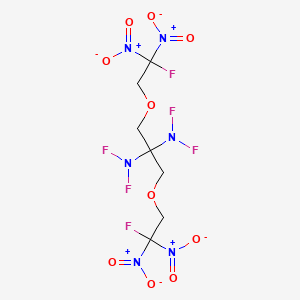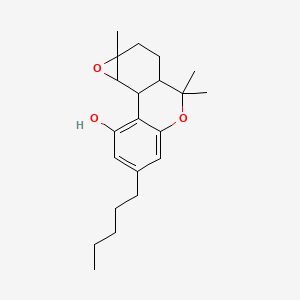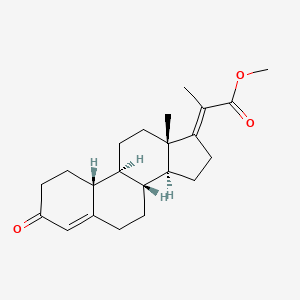
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is a fluorinated organic compound with the molecular formula C5F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-butadiene with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process may also include purification steps to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated aldehydes or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, aldehydes, ketones, and substituted butadienes .
Aplicaciones Científicas De Investigación
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mecanismo De Acción
The mechanism by which 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar structural features but different reactivity and applications.
Perfluoroisobutene: A related compound with a different arrangement of fluorine atoms, leading to distinct chemical properties.
Uniqueness
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This uniqueness makes it valuable in applications where specific fluorinated structures are required .
Propiedades
Número CAS |
384-04-3 |
|---|---|
Fórmula molecular |
C5F8 |
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
1,1,2,4,4-pentafluoro-3-(trifluoromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5F8/c6-2(4(9)10)1(3(7)8)5(11,12)13 |
Clave InChI |
GHWUXRFRFCNVJI-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(C(=C(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




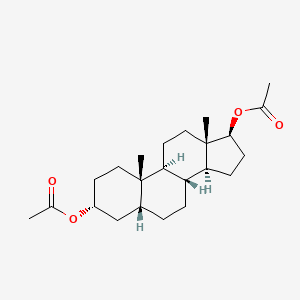
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
